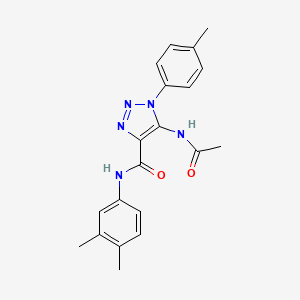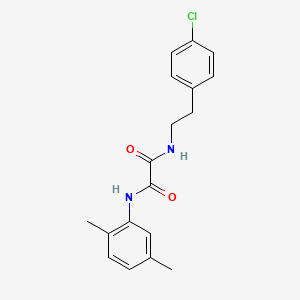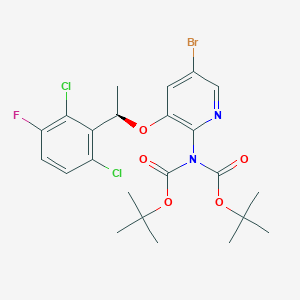
(R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar complex organic compounds typically involves multiple steps, including enantioselective syntheses, which are crucial for achieving the desired stereochemistry. For example, the synthesis of (S)-2-aryl-Boc-pyrrolidines, which share a similar complexity in terms of protective groups and stereochemistry, can be achieved by treatment of (arylmethyl)(3-chloropropyl)-Boc-amines with s-BuLi/(-)-sparteine in a solvent-dependent manner, showcasing high yields and enantiomeric excesses (Wu, Lee, & Beak, 1996).
Molecular Structure Analysis
The molecular structure of complex organic compounds is often characterized using spectroscopic methods and X-ray crystallography. For instance, the structural characterization of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate showcases the importance of X-ray crystallographic analysis in understanding the molecular geometry and the presence of intramolecular hydrogen bonding (Çolak, Karayel, Buldurun, & Turan, 2021).
Chemical Reactions and Properties
The reactivity and chemical properties of complex organic molecules are influenced by their functional groups and molecular structure. The study of bis(oxazolinylmethyl)pyrrole derivatives and their coordination as chiral "pincer" ligands to rhodium, for example, illustrates how the molecular structure affects reactivity and the formation of metal complexes, which is relevant for catalysis and other applications (Konrad, Fillol, Wadepohl, & Gade, 2009).
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and thermal stability, are crucial for their practical applications. The synthesis and properties of ortho-linked polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol demonstrate the influence of molecular structure on solubility and thermal stability, important for material science applications (Hsiao, Yang, & Chen, 2000).
Chemical Properties Analysis
The chemical properties, including reactivity towards specific reagents, stability under various conditions, and the ability to undergo specific reactions, define the utility of organic compounds in synthesis and industry. The practical synthesis of 5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, exemplifies the targeted synthesis and application-driven study of chemical properties (Zhang, Yan, Kanamarlapudi, Wu, & Keyes, 2009).
Applications De Recherche Scientifique
Asymmetric Deprotonation and Synthesis
- Highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines (Boc = tert-butoxycarbonyl) are achieved by treatment with s-BuLi/(−)-sparteine, indicating the potential use of (R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-[(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine in similar asymmetric synthesis processes (Wu, Lee, & Beak, 1996).
Copolymerization Catalysis
- Chromium(III) amino-bis(phenolato) complexes, incorporating similar tert-butoxycarbonyl components, are shown to catalyze the copolymerization of cyclohexene oxide and carbon dioxide, suggesting potential applications of the subject compound in polymer chemistry (Devaine-Pressing, Dawe, & Kozak, 2015).
Delocalized Radical Cations Synthesis
- Derivatives with similar tert-butoxycarbonyl groups and pyridine bases are utilized in the synthesis of delocalized radical cations, an area that might encompass (R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-[(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine for similar applications (Odom et al., 2007).
Application in Amination Processes
- The use of tert-butoxycarbonyl azide for directed introduction of N-Boc protected amino groups, as seen in compounds structurally related to (R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-[(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, indicates possible uses in similar amination reactions (Wippich, Truchan, & Bach, 2016).
Propriétés
IUPAC Name |
tert-butyl N-[5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26BrCl2FN2O5/c1-12(17-14(25)8-9-15(27)18(17)26)32-16-10-13(24)11-28-19(16)29(20(30)33-22(2,3)4)21(31)34-23(5,6)7/h8-12H,1-7H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVAQMSMMKGMLV-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)Br)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)Br)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrCl2FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/no-structure.png)

![(1R,2R,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2490154.png)
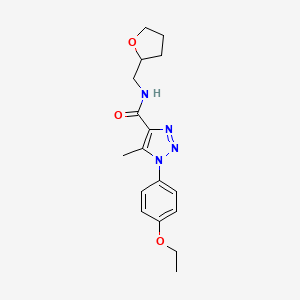
![(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2490156.png)

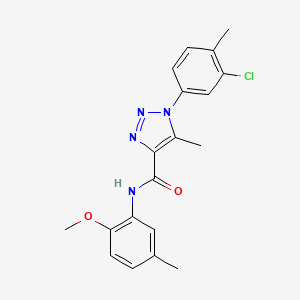
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2490160.png)
![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2490163.png)

